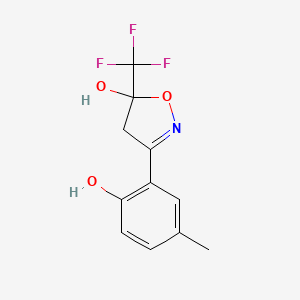
3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol is a complex organic compound characterized by its unique structure and properties This compound belongs to the isoxazole family, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of hydroxy-substituted phenyl derivatives with trifluoromethyl groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired isoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry and other advanced techniques can be employed to optimize yield and purity. The choice of raw materials and the efficiency of the synthetic route are critical factors in determining the feasibility of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group makes it susceptible to oxidation, while the trifluoromethyl group can influence its reactivity in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazoles with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's unique structure may offer therapeutic benefits, and it could be investigated for its pharmacological properties
Industry: In the industrial sector, this compound could be used in the manufacture of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol exerts its effects depends on its molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance its binding affinity. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
3-(2-Hydroxy-5-methylphenyl)-5-(chloromethyl)-4H-isoxazol-5-ol
3-(2-Hydroxy-5-methylphenyl)-5-(bromomethyl)-4H-isoxazol-5-ol
3-(2-Hydroxy-5-methylphenyl)-5-(iodomethyl)-4H-isoxazol-5-ol
Propiedades
Fórmula molecular |
C11H10F3NO3 |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
3-(2-hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H10F3NO3/c1-6-2-3-9(16)7(4-6)8-5-10(17,18-15-8)11(12,13)14/h2-4,16-17H,5H2,1H3 |
Clave InChI |
UTWVWFQRBRRSBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=NOC(C2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


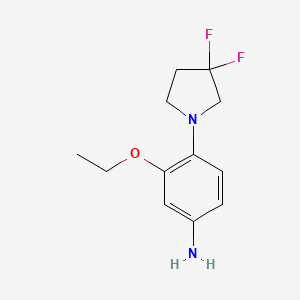
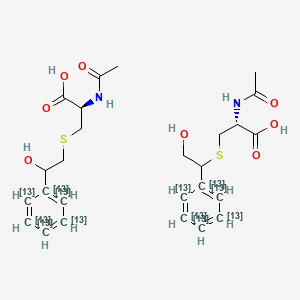
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

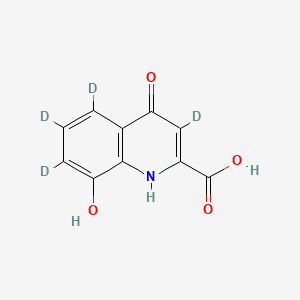
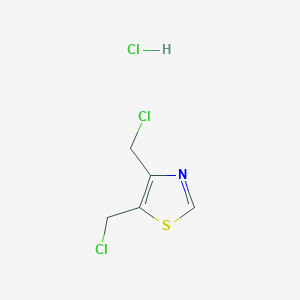
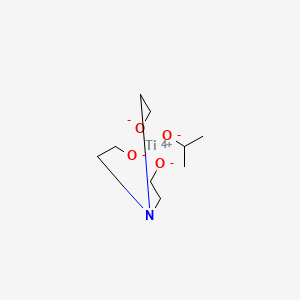
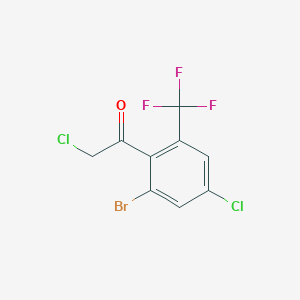
![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)
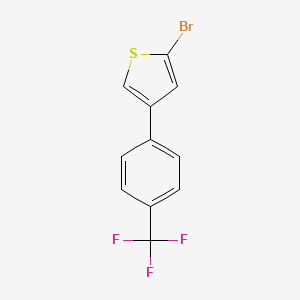
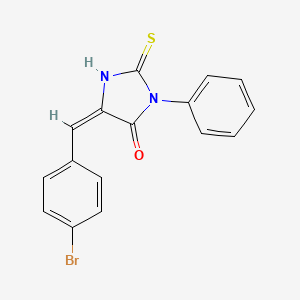

![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)

